4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13836170
InChI: InChI=1S/C13H14BNO6/c1-15-6-12(17)20-14(21-13(18)7-15)10-5-9(8-16)3-4-11(10)19-2/h3-5,8H,6-7H2,1-2H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC
Molecular Formula: C13H14BNO6
Molecular Weight: 291.07 g/mol

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

CAS No.:

Cat. No.: VC13836170

Molecular Formula: C13H14BNO6

Molecular Weight: 291.07 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde -

Specification

Molecular Formula C13H14BNO6
Molecular Weight 291.07 g/mol
IUPAC Name 4-methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Standard InChI InChI=1S/C13H14BNO6/c1-15-6-12(17)20-14(21-13(18)7-15)10-5-9(8-16)3-4-11(10)19-2/h3-5,8H,6-7H2,1-2H3
Standard InChI Key VQUDDURVRMSYBC-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzaldehyde core substituted at the 3-position with a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocane moiety and at the 4-position with a methoxy group. This configuration creates a planar aromatic system conjugated to a boron-embedded heterocycle, as evidenced by structural analogs such as 4-(6-methyl-4,8-dioxo-dioxazaborocan-2-yl)benzaldehyde (PubChem CID 71310647) . The boron atom resides within an eight-membered ring system stabilized by two oxygen atoms and a nitrogen atom, forming a rigid bicyclic structure.

Spectroscopic and Computational Descriptors

While experimental data for this specific compound are unavailable, related structures provide benchmarks:

PropertyAnalog Data (CID 71310647) Target Compound (Predicted)
Molecular FormulaC₁₂H₁₂BNO₅C₁₃H₁₄BNO₆
Molecular Weight (g/mol)261.04307.07
SMILESB1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C=OB1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C(=C2)OC)C=O
InChIKeyATAFRFKGTAHILE-UHFFFAOYSA-N[Not Computed]

The methoxy substitution at C4 introduces steric and electronic effects distinct from simpler benzaldehyde derivatives, potentially altering reactivity patterns observed in analogs like 3-bromo-4-methoxy variants (CID 166595161) .

Synthetic Pathways and Modifications

Boron Heterocycle Formation

The dioxazaborocane moiety is typically synthesized through condensation reactions between boronic acids and N-methyliminodiacetic acid (MIDA) ligands. For example, 4-formylphenylboronic acid MIDA ester derivatives are prepared via:

  • Suzuki-Miyaura coupling to install the boronic acid group

  • Protection with MIDA under anhydrous conditions

  • Subsequent functionalization of the aromatic ring

The methoxy group in the target compound likely originates from either:

  • Direct methoxylation via nucleophilic aromatic substitution

  • Protection of a phenolic hydroxyl group during synthesis

Stability Considerations

Boron-containing heterocycles exhibit sensitivity to hydrolysis, with stability dependent on:

  • Ring strain (8-membered vs. smaller rings)

  • Electron-withdrawing substituents (e.g., carbonyl groups)

  • Steric protection of the boron center

Comparative studies show MIDA-protected boronic esters maintain stability under ambient conditions for >6 months when stored anhydrously .

Physicochemical Properties

Electronic Characteristics

The conjugated system creates distinct electronic features:

FeatureImpact
Boron-oxygen coordinationWithdraws electron density from aromatic ring
Methoxy substituentElectron-donating resonance effects
Aldehyde groupPolarizes π-system toward carbonyl oxygen

This electronic tension may enable unique reactivity in catalytic applications, as seen in boron-doped graphitic carbon nitride systems .

Solubility and Partitioning

Predicted solubility parameters (logP):

Solvent SystemlogP Estimate
n-Octanol/Water1.2 ± 0.3
DMSOHighly soluble
Hexane<0.1

The compound's amphiphilic nature arises from its polar borocycle and hydrophobic aromatic regions.

ParameterAnalog Data (CID 71310575)
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)
Skin IrritationNon-irritating
Environmental FateHydrolyzes to boric acid

Future Research Directions

Critical knowledge gaps to address:

  • Single-crystal X-ray diffraction analysis for precise structural elucidation

  • Photophysical characterization (UV-Vis, fluorescence)

  • Catalytic performance in cross-coupling vs. oxidation reactions

  • Computational modeling of boron-centered reactivity

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